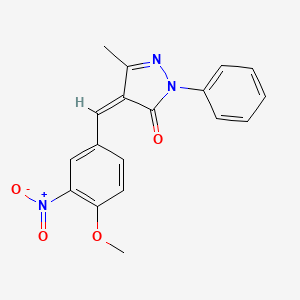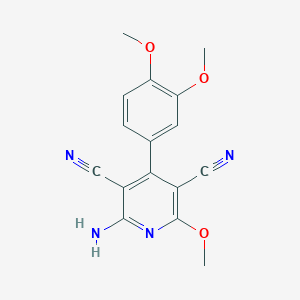![molecular formula C10H12N6O2 B15041895 4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol](/img/structure/B15041895.png)
4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol is a complex organic compound that features a tetrazole ring, an imine group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating.
Imine Formation: The imine group is formed by the condensation of an amine with an aldehyde or ketone.
Final Coupling: The final step involves coupling the tetrazole and imine intermediates with a phenol derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its imine and tetrazole groups.
Pathways: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-tetrazole: Shares the tetrazole ring structure and is used in similar applications.
1-Methyl-5-aminotetrazole: Another tetrazole derivative with applications in agriculture and pharmaceuticals.
Uniqueness
4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol is unique due to its combination of a tetrazole ring, imine group, and phenol moiety, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H12N6O2 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
4-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol |
InChI |
InChI=1S/C10H12N6O2/c1-2-18-9-5-7(3-4-8(9)17)6-12-16-10(11)13-14-15-16/h3-6,17H,2H2,1H3,(H2,11,13,15)/b12-6- |
InChI Key |
VQHUAVVKXJVLAS-SDQBBNPISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\N2C(=NN=N2)N)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NN=N2)N)O |
solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15041819.png)
![(5Z)-5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041826.png)

![(2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B15041852.png)
![3-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B15041861.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-bromophenol](/img/structure/B15041870.png)
![Butan-2-yl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15041872.png)

![N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide](/img/structure/B15041877.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041879.png)
![5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15041891.png)
![N'-[(E)-(6-methylpyridin-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B15041901.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B15041908.png)
![N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide](/img/structure/B15041914.png)
